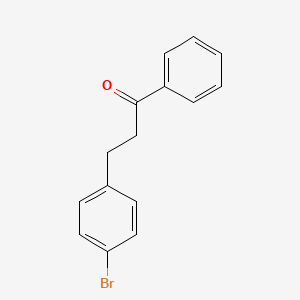

3-(4-Bromophenyl)-1-phenylpropan-1-one

Vue d'ensemble

Description

The compound 3-(4-Bromophenyl)-1-phenylpropan-1-one is a brominated aromatic ketone that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of bromophenyl compounds often involves the use of halogenated starting materials and can be achieved through various reactions. For instance, the Reformatsky reaction has been utilized to produce diastereomeric esters from 2-phenylpropanal, which can be further reduced and modified to yield different alcohol derivatives . Additionally, the Crossed-Aldol condensation has been employed to synthesize substituted 3-phenylprop-2-en-1-one compounds, demonstrating the versatility of bromophenyl ketones in organic synthesis .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal packing analysis of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, revealed the presence of intramolecular hydrogen bonds and putative halogen bonds, which are significant for understanding the three-dimensional arrangement and interactions within the crystal lattice . Similarly, the molecular structure and spectral properties of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one have been investigated, providing insights into the compound's ground state and potential for nonlinear optical applications .

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including electrochemical reduction, which can lead to the formation of olefins with double-bond migration . The reactivity of these compounds is also influenced by their electronic structure, as demonstrated by the molecular docking studies of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, which showed significant antibacterial activity due to the presence of a reactive carbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. Photophysical studies have shown that the emission spectrum and quantum yield of these compounds can vary significantly with solvent polarity . Additionally, the thermogravimetric analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one provided information on its thermal stability and degradation temperature . Theoretical calculations, such as density functional theory, have been used to predict the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of these compounds, further contributing to our understanding of their properties .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Amino Alcohols : 3-(4-Bromophenyl)-1-phenylpropan-1-one is used in the synthesis of tertiary amino alcohols, which are analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Study of Gas-Phase Elimination Kinetics : This compound has been studied for its gas-phase elimination kinetics, contributing to our understanding of chemical reaction mechanisms (Chuchani & Martín, 1990).

Investigation in Molecular Ions : this compound has been used to study the behavior of molecular ions and their dissociation reactions, enhancing our understanding of molecular structures (Yamaoka, Fokkens, & Nibbering, 1999).

Electrochemical Reduction Studies : This compound is also significant in the study of electrochemical reductions, particularly in exploring the reductive cleavage of carbon-bromine bonds (Andrieux, Gorande, & Savéant, 1994).

Molecular Studies and Reactions

Laser Flash Photolysis and Radical Studies : Utilized in the study of alkyl radicals and their behavior under photolysis conditions, providing insights into chemical reaction pathways (Bales et al., 2001).

Friedel-Crafts Cyclization : This compound is involved in reactions such as the Friedel-Crafts cyclization, a key reaction in organic chemistry (Allen et al., 1977).

Synthesis of Oxetanes : It plays a role in the stereospecific conversion of diastereoisomeric diols into oxetanes, which are valuable in various chemical syntheses (Aftab et al., 2000).

Asymmetric Polymerization : This compound is significant in the study of asymmetric polymerization and oligomerization, contributing to the development of new polymers (Choi, Yashima, & Okamoto, 1996).

Synthesis of Bromoflavones : Involved in the synthesis of bromoflavones, indicating its utility in the creation of novel organic compounds (Jakhar & Makrandi, 2012).

Molecular Docking Studies : It has been utilized in molecular docking studies with SARS-CoV-2 proteins, demonstrating potential applications in drug discovery and virus research (Alkhimova, Babashkina, & Safin, 2021).

Mécanisme D'action

Target of Action

The compound “3-(4-Bromophenyl)-1-phenylpropan-1-one” is a bioactive aromatic compound . It is known to bind with high affinity to multiple receptors , which makes it a valuable candidate for the development of new useful derivatives . .

Mode of Action

It is known that similar compounds can inhibit the enzymatic activity of thioredoxin reductase (trxr) . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme . Additionally, some compounds can inhibit topoisomerase IB (Topo IB) activity .

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have shown potent activity against hiv-1 , suggesting that this compound may also have antiviral properties.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Orientations Futures

While there is limited information on the future directions specifically for 3-(4-Bromophenyl)-1-phenylpropan-1-one, research into similar compounds continues to be an active area of study. For instance, the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNUDVYKHUVNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558848 | |

| Record name | 3-(4-Bromophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52168-41-9 | |

| Record name | 3-(4-Bromophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.